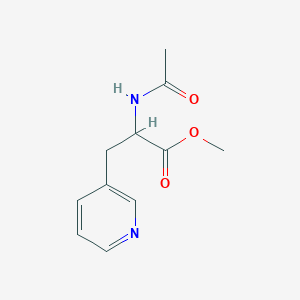

Methyl 2-Acetamido-3-(3-pyridyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(14)13-10(11(15)16-2)6-9-4-3-5-12-7-9/h3-5,7,10H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBROLPHLXUYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Access to Methyl 2 Acetamido 3 3 Pyridyl Propanoate

Strategies for Asymmetric Synthesis

The production of enantiomerically pure Methyl 2-Acetamido-3-(3-pyridyl)propanoate is of significant interest, and several asymmetric strategies have been developed to achieve this. These methods focus on creating the desired stereochemistry at the α-carbon.

Catalytic Asymmetric Hydrogenation Routes for Pyridyl-Substituted Precursors

Catalytic asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of α-amino acids and their derivatives. This approach typically involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral transition metal catalyst. For the synthesis of this compound, this would involve the hydrogenation of Methyl 2-acetamido-3-(pyridin-3-yl)acrylate.

The success of this method hinges on the selection of the chiral ligand, which coordinates to a metal center (commonly rhodium or ruthenium) to create a chiral catalytic environment. This environment forces the hydrogen to add to one face of the double bond preferentially, leading to a high enantiomeric excess (ee) of one enantiomer. A variety of chiral phosphine (B1218219) ligands have been developed for this purpose, with their efficacy being highly substrate-dependent. researchgate.net For β-acetamido dehydroamino acid substrates, rhodium complexes with three-hindered quadrant chiral ligands have demonstrated high enantioselectivity. nih.govdntb.gov.ua The hydrogenation of pyridyl-substituted precursors can sometimes be challenging due to the potential for the pyridine (B92270) nitrogen to coordinate to the metal center and inhibit catalysis. However, careful selection of the catalyst and reaction conditions can overcome this issue. nih.gov

Table 1: Examples of Catalyst Systems for Asymmetric Hydrogenation

| Catalyst Type | Chiral Ligand Example | Metal Center | Typical Substrate |

|---|---|---|---|

| Rhodium-based | Chiral Bisphosphine Ligands | Rh(I) | α-dehydroamino acid esters |

| Ruthenium-based | BINAP and its derivatives | Ru(II) | Aromatic ketones |

Diastereoselective Synthetic Pathways Utilizing Chiral Auxiliaries

Another effective strategy for controlling stereochemistry is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to the amino or carboxyl group of a precursor molecule. For instance, a chiral amine like (S)-α-methylbenzylamine can be used to form a chiral enamine or imine, which is then reduced or alkylated diastereoselectively. researchgate.net The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing the reagent to attack from the less hindered face. researchgate.net Oxazolidinones are another class of effective chiral auxiliaries that can be used to direct the hydrogenation of pyridine rings in a diastereoselective fashion. nih.gov The diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched target compound.

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a classical method for separating a racemic mixture of enantiomers. This technique does not create new stereocenters but rather separates pre-existing ones. For this compound, this would involve the separation of a 50:50 mixture of the (R)- and (S)-enantiomers.

One of the most common methods of chiral resolution is the formation of diastereomeric salts. nih.gov The racemic compound, which contains a basic nitrogen atom on the pyridine ring and an acidic proton on the amide, can be reacted with a chiral resolving agent, such as a chiral acid or base. For example, tartaric acid or a derivative can be used to form diastereomeric salts with the racemic mixture. nih.gov These diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. nih.gov Once the diastereomers are separated, the resolving agent is removed to yield the individual enantiomers. Other resolution techniques include enzymatic resolution and chiral chromatography. nih.gov

Non-Stereoselective Synthesis of the Compound

For applications where enantiomeric purity is not required, non-stereoselective methods can be employed to produce racemic this compound. These methods are often more straightforward and cost-effective.

Direct Acylation and Esterification Protocols

A direct approach to the synthesis of the target compound involves the formation of the ester and amide bonds in a non-stereoselective manner. This can be achieved starting from the corresponding amino acid, 2-amino-3-(3-pyridyl)propanoic acid.

The esterification of the carboxylic acid can be carried out by reacting it with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. google.com Following esterification, the amino group can be acylated to form the acetamido moiety. This is typically achieved by reacting the amino ester with acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride byproduct. Various acylation methods are available and can be adapted for this synthesis. organic-chemistry.org

Amidation Reactions for Formation of the Acetamido Moiety

The formation of the acetamido group is a key step in the synthesis. Amidation reactions are generally robust and high-yielding. Starting with methyl 2-amino-3-(3-pyridyl)propanoate, the acetamido group can be introduced through reaction with an acetylating agent.

Common acetylating agents include acetyl chloride and acetic anhydride. The reaction is typically performed in an inert solvent, and a base such as triethylamine (B128534) or pyridine is added to scavenge the acid produced during the reaction. georgiasouthern.edu The reaction of primary amines with acyl halides is a facile process for forming amides. georgiasouthern.edu The synthesis of N-pyridyl acetamides has been documented, highlighting the feasibility of this transformation on pyridine-containing molecules. nih.gov

Table 2: Common Reagents for Esterification and Amidation

| Transformation | Reagent | Catalyst/Conditions |

|---|---|---|

| Esterification | Methanol | Sulfuric Acid, Heat |

| Esterification | Thionyl Chloride, Methanol | - |

| Amidation | Acetyl Chloride | Triethylamine, Inert Solvent |

Synthesis of Key Precursors and Advanced Intermediates for this compound

The synthesis of this compound relies on the strategic construction of its core structure, which is derived from the non-proteinogenic amino acid, 3-(3-pyridyl)alanine. The preparation of this key precursor and its subsequent conversion into the final product involves several synthetic approaches, primarily focusing on the formation of the alanine (B10760859) side chain attached to the pyridine ring.

A common and well-established method for the synthesis of the racemic form of 3-(3-pyridyl)alanine begins with 3-pyridinecarboxyaldehyde. researchgate.net This approach involves the formation of an azlactone intermediate, which is subsequently hydrolyzed and hydrogenated to yield the desired amino acid. researchgate.net This method provides a reliable pathway to DL-β-(3-pyridyl)-alanine in good yields. researchgate.net

Another significant route to the core amino acid structure involves the use of diethyl acetamidomalonate. researchgate.netnih.gov In this methodology, diethyl acetamidomalonate is condensed with a 3-pyridylmethyl halide. researchgate.netnih.gov The resulting intermediate is then subjected to partial hydrolysis and decarboxylation to afford the ethyl ester of DL-β-(3-pyridyl)-alanine. researchgate.netnih.gov

Once the key precursor, 3-(3-pyridyl)alanine, is synthesized, the final target compound, this compound, can be obtained through two subsequent transformations: esterification of the carboxylic acid group and acetylation of the α-amino group. While the literature reviewed does not provide a direct one-pot synthesis for the final compound, these transformations are standard procedures in amino acid chemistry.

The esterification to the methyl ester is a crucial step to form an advanced intermediate, Methyl 2-amino-3-(3-pyridyl)propanoate. Following this, the acetylation of the amino group leads to the desired product. The synthesis of N-acetyl amino acids is a routine process in organic synthesis.

For enantioselective access, enzymatic resolution of the DL-arylamino acid ethyl ester derivatives has been reported. researchgate.netnih.gov This process can separate the enantiomers, providing access to the chiral forms of the amino acid precursors. researchgate.netnih.gov

Below is a data table summarizing the key synthetic strategies for the precursors of this compound.

| Starting Material(s) | Key Intermediate(s) | Final Precursor |

| 3-Pyridinecarboxyaldehyde | Azlactone | DL-β-(3-pyridyl)alanine researchgate.net |

| Diethyl acetamidomalonate, 3-Pyridylmethyl halide | Diethyl acetamido(3-pyridylmethyl)malonate | Ethyl DL-β-(3-pyridyl)alaninate researchgate.netnih.gov |

Subsequent to the formation of these precursors, the final steps to obtain this compound are outlined below.

| Precursor | Transformation(s) | Advanced Intermediate / Final Product |

| DL-β-(3-pyridyl)alanine | Esterification with methanol | Methyl 2-amino-3-(3-pyridyl)propanoate |

| Methyl 2-amino-3-(3-pyridyl)propanoate | Acetylation | This compound |

Chemical Reactivity and Derivatization of Methyl 2 Acetamido 3 3 Pyridyl Propanoate

Oxidation Reactions and Their Regio- and Chemoselectivity Profiles

The pyridine (B92270) nucleus in Methyl 2-acetamido-3-(3-pyridyl)propanoate is susceptible to oxidation, primarily at the nitrogen atom, to form the corresponding pyridine N-oxide. This transformation significantly alters the electronic properties of the aromatic ring, making it more amenable to certain substitution reactions. However, the presence of other potentially oxidizable sites requires careful selection of reagents to ensure chemoselectivity.

The N-oxidation of pyridine and its derivatives is a common transformation, often achieved with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netnih.gov The nitrogen atom's lone pair of electrons acts as the nucleophilic center, attacking the electrophilic oxygen of the oxidant. For this compound, the primary oxidation product is Methyl 2-acetamido-3-(1-oxido-3-pyridyl)propanoate.

The regioselectivity of this reaction is inherently specific to the nitrogen atom of the pyridine ring. Chemoselectivity, however, is a key consideration. In molecules that contain multiple amine functionalities, selective N-oxidation of a less reactive heteroaromatic nitrogen in the presence of more reactive aliphatic amines can be challenging. nih.gov Fortunately, this compound does not possess other amine groups, simplifying the reaction profile. The amide group is generally stable to these oxidation conditions. Catalyst-free methods using reagents like 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane have been developed for the clean oxidation of pyridine derivatives, tolerating a number of functional groups. researchgate.net

| Oxidizing Agent | Typical Conditions | Product | Selectivity Profile |

| m-CPBA | CH₂Cl₂, 0 °C to rt | Pyridine N-oxide | High for N-oxidation; generally unreactive towards the ester and acetamido groups. |

| H₂O₂ / Acetic Acid | 70-80 °C | Pyridine N-oxide | Effective, but conditions are more forcing than with m-CPBA. |

| Dimethyldioxirane (DMD) | Acetone, 0 °C | Pyridine N-oxide | High conversion, chemoselective in the presence of C-C double bonds. researchgate.net |

| 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane | Solvent-free, rt | Pyridine N-oxide | Mild, catalyst-free, tolerates various functional groups. researchgate.net |

Nucleophilic Substitution and Addition Reactions on the Pyridyl and Ester Moieties

The pyridine ring is an electron-deficient heterocycle and is generally resistant to direct nucleophilic aromatic substitution (SNAr). Attack by nucleophiles is more feasible if the ring is activated by a strong electron-withdrawing group or by quaternization of the nitrogen atom to form a pyridinium (B92312) salt. nih.govresearchgate.net

Hard nucleophiles, such as organolithium or Grignard reagents, can add to the 2- and 4-positions of the pyridine ring. quimicaorganica.org For a 3-substituted pyridine like this compound, nucleophilic addition would preferentially occur at the 2- or 6-position. Subsequent oxidation of the resulting dihydropyridine (B1217469) intermediate can lead to a formal substitution product.

A more common strategy involves the formation of a pyridinium salt by N-alkylation or N-acylation. These salts are highly activated towards nucleophilic attack, typically at the positions ortho and para to the nitrogen (C2, C4, C6). nih.govresearchgate.net The regioselectivity of nucleophilic addition to these activated pyridinium species can be tuned to yield a variety of substituted dihydropyridones after hydrolysis. nih.gov

The methyl ester moiety is susceptible to nucleophilic acyl substitution. Common reactions include:

Hydrolysis: Conversion of the ester to the corresponding carboxylic acid, 2-acetamido-3-(3-pyridyl)propanoic acid, under acidic or basic conditions.

Aminolysis: Reaction with an amine to form the corresponding amide.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to exchange the methoxy (B1213986) group.

Grignard Reaction: Addition of two equivalents of a Grignard reagent to yield a tertiary alcohol. chemistrysteps.com

| Reaction Type | Reagent/Conditions | Moiety Attacked | Product Type |

| Nucleophilic Addition | R-MgBr or R-Li | Pyridyl Ring (C2/C6) | Substituted Dihydropyridine |

| Nucleophilic Addition to Pyridinium Salt | 1. R'-X (alkylation) 2. Nu⁻ | Pyridyl Ring (C2/C6) | Substituted Dihydropyridine |

| Ester Hydrolysis | NaOH (aq) or H₃O⁺ | Ester Carbonyl | Carboxylic Acid |

| Ester Aminolysis | R'R''NH | Ester Carbonyl | Amide |

| Reduction to Alcohol | LiAlH₄ | Ester Carbonyl | Primary Alcohol |

Electrophilic Aromatic Substitution on the Pyridyl Ring System

The pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring and, under the strongly acidic conditions often used for EAS (e.g., nitration, sulfonation), the nitrogen atom becomes protonated. The resulting pyridinium ion is even more strongly deactivated. quora.comquora.com

When EAS does occur, substitution is directed to the 3-position (meta to the nitrogen). quora.comquora.comyoutube.com This is because the cationic intermediates (Wheland intermediates) formed by attack at C-2 or C-4 place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, which is highly unfavorable. Furthermore, one resonance structure for C-2 or C-4 attack places the positive charge directly on the nitrogen atom. In contrast, attack at C-3 results in a more stable cationic intermediate where the positive charge is distributed across three carbon atoms without involving the nitrogen. quora.comquora.com

For this compound, the ring already bears a substituent at a C-3 position. Any further EAS reaction would be directed by both the ring nitrogen and the existing alkyl-amido substituent. The deactivating effect of the ring nitrogen is dominant, and forcing conditions would be required. Nitration, for example, would likely require harsh conditions such as fuming sulfuric and nitric acid at high temperatures. youtube.comyoutube.com The most likely positions for a second substitution would be C-5 (meta to both the nitrogen and the existing substituent) or possibly C-2/C-6 if the reaction proceeds via the N-oxide, which directs ortho/para. scripps.edu

| Reaction | Reagent/Conditions | Expected Major Regioisomer(s) |

| Nitration | HNO₃ / H₂SO₄, high temp. | 5-Nitro derivative |

| Halogenation | Br₂ / FeBr₃, high temp. | 5-Bromo derivative |

| Sulfonation | SO₃ / H₂SO₄, high temp. | Pyridine-5-sulfonic acid derivative |

Transformations Involving the Acetamido Functional Group

The acetamido group (N-acetyl) is a type of amide, which is generally a stable functional group. The most common transformation is hydrolysis to cleave the amide bond, which results in the deprotection of the amino group. nih.govacs.org

This deacetylation can be accomplished under either strong acidic or basic conditions, typically with heating. nih.govacs.org

Acidic Hydrolysis: Refluxing with aqueous acid (e.g., 6 N HCl) will protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water. This process yields Methyl 2-amino-3-(3-pyridyl)propanoate and acetic acid. acs.org

Basic Hydrolysis: Heating with a strong base (e.g., aqueous NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl. This would also saponify the methyl ester, leading to the sodium salt of 2-amino-3-(3-pyridyl)propanoic acid.

The amide bond in N-acylated amino acid derivatives can exhibit unexpected instability under mildly acidic conditions, such as with trifluoroacetic acid/water mixtures, particularly if the acyl group is electron-rich. nih.govacs.org While the acetyl group is not strongly electron-rich, prolonged exposure to acidic conditions used in other synthetic steps could potentially lead to partial hydrolysis.

| Reaction | Reagent/Conditions | Product |

| Acidic Hydrolysis | 6 N HCl, reflux | Methyl 2-amino-3-(3-pyridyl)propanoate |

| Basic Hydrolysis | NaOH (aq), reflux | 2-Amino-3-(3-pyridyl)propanoic acid (as salt) |

Strategies for Functional Group Interconversions of the Ester and Pyridyl Substituents

Functional group interconversions allow for the transformation of the existing moieties into other useful groups, expanding the synthetic utility of the molecule.

Ester Group Modifications: The methyl ester is a versatile handle for various transformations.

Reduction to a Primary Alcohol: The ester can be reduced to the corresponding primary alcohol, 2-acetamido-3-(3-pyridyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as sodium borohydride (B1222165) is generally not reactive enough to reduce esters unless activated. chemistrysteps.comcommonorganicchemistry.com The use of mixed hydride systems, such as NaBH₄ with AlCl₃ or LiCl, can also be effective for reducing pyridine carboxylic esters. researchgate.netgoogle.com

Conversion to Carboxylic Acid: As mentioned in section 3.2, hydrolysis provides the carboxylic acid, which can then participate in a wide range of subsequent reactions (e.g., conversion to acid chlorides, other esters, or amides).

Pyridyl Group Modifications:

N-Oxidation: As discussed in section 3.1, oxidation to the pyridine N-oxide changes the reactivity profile of the ring system. scripps.edu

N-Alkylation: The pyridine nitrogen can be alkylated with alkyl halides to form quaternary pyridinium salts. This modification introduces a positive charge, increases water solubility, and significantly activates the ring for nucleophilic attack. nih.govrsc.org

Halogenation via N-oxides: Pyridine N-oxides can be used as intermediates to introduce halogens at the 2- and 4-positions, a transformation not possible via direct EAS on the parent pyridine. scripps.edu

| Starting Group | Reagent | Product Group |

| Methyl Ester | LiAlH₄, THF | Primary Alcohol (-CH₂OH) |

| Methyl Ester | NaOH (aq), then H₃O⁺ | Carboxylic Acid (-COOH) |

| Pyridyl | m-CPBA | Pyridyl-N-oxide |

| Pyridyl | CH₃I | N-Methyl Pyridinium Iodide |

Methyl 2 Acetamido 3 3 Pyridyl Propanoate As a Strategic Building Block in Organic Synthesis

Utilization in the Synthesis of Advanced Peptide Analogues and Peptidomimetics

There is a notable absence of specific studies detailing the direct incorporation of Methyl 2-Acetamido-3-(3-pyridyl)propanoate into peptide chains to form advanced analogues or peptidomimetics. The introduction of non-canonical amino acids, particularly those with heterocyclic side chains like 3-(3-pyridyl)alanine, is a known strategy to modulate the conformational properties, biological activity, and metabolic stability of peptides. The pyridine (B92270) moiety can introduce a specific vector for hydrogen bonding, metal coordination, or π-stacking interactions, which can be crucial for target binding. However, the literature does not currently provide concrete examples where this compound has been explicitly used for these purposes.

Application in the Construction of Complex Nitrogen-Containing Heterocyclic Compounds

The structure of this compound, featuring a reactive acetamido group, an ester, and a pyridine ring, theoretically positions it as a valuable precursor for the synthesis of complex nitrogen-containing heterocycles. Intramolecular cyclization reactions, potentially involving the activation of the acetamido nitrogen and subsequent reaction with the ester or reactions involving the pyridine ring, could lead to the formation of novel fused heterocyclic systems. Nevertheless, a thorough review of synthetic chemistry literature did not yield specific examples of such transformations originating from this compound. The general synthesis of nitrogen-containing heterocycles is a vast field, but the role of this specific compound as a starting material is not established.

Role as an Intermediate in the Synthesis of Structurally Diverse Organic Molecules

While it is plausible that this compound serves as an intermediate in multi-step syntheses of larger, more complex molecules, such instances are not prominently documented in publicly available research. Its potential as a strategic intermediate would stem from the differential reactivity of its functional groups, allowing for sequential modifications. For instance, hydrolysis of the ester followed by amide coupling, or transformations on the pyridine ring, could be envisioned. The absence of such documented pathways in the scientific literature suggests that its utility as a key intermediate has not been a focus of reported synthetic endeavors.

Development of Novel Synthetic Pathways and Methodologies Employing the Compound

The development of novel synthetic methodologies often relies on the unique reactivity of specific building blocks. At present, there are no reported synthetic pathways or methodologies that have been specifically developed with this compound as the central component. The exploration of its reactivity profile could potentially lead to new synthetic transformations, but this area of research appears to be nascent.

Advanced Analytical and Spectroscopic Characterization of Methyl 2 Acetamido 3 3 Pyridyl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

High-resolution NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC, serves as the primary method for elucidating the precise molecular structure of a compound in solution.

¹H NMR Spectroscopy: This technique would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (proton count). For Methyl 2-Acetamido-3-(3-pyridyl)propanoate, one would expect to observe distinct signals for the pyridyl ring protons, the methine (CH), methylene (B1212753) (CH₂), acetyl methyl, and ester methyl protons. The chemical shifts (δ) and coupling constants (J) would confirm the connectivity of these protons.

¹³C NMR Spectroscopy: This analysis would reveal the number of chemically non-equivalent carbon atoms in the molecule. Expected signals would correspond to the carbonyl carbons of the ester and amide groups, the carbons of the pyridine (B92270) ring, the aliphatic carbons of the propanoate backbone, and the methyl carbons.

Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis.

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.

Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the parent molecule, which allows for the unambiguous confirmation of its elemental formula (C₁₁H₁₄N₂O₃).

Fragmentation Analysis: Under techniques like Electron Ionization (EI), the molecule would fragment in a predictable manner. Analysis of the resulting fragment ions could help confirm the presence of key structural motifs, such as the pyridyl group, the acetyl group, and the methyl propanoate backbone. Common fragmentation pathways would include the loss of the methoxy (B1213986) group or cleavage at the C-C bonds of the propanoate chain.

Specific m/z values for the molecular ion and key fragments are not available without experimental spectra.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Insights.

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on the absorption or scattering of infrared radiation, which corresponds to the vibrational frequencies of specific bonds.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, C=O stretching vibrations for both the amide and ester groups, C-N stretching, C-O stretching, and aromatic C=C and C-H vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

A table of characteristic vibrational frequencies cannot be compiled without access to experimental data for the title compound.

X-ray Crystallography for Precise Solid-State Structural Elucidation, Including Hydrogen Bonding Networks.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on:

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.

Conformation: The preferred spatial orientation (conformation) of the molecule in the solid state.

Intermolecular Interactions: A detailed map of intermolecular forces, such as hydrogen bonding between the amide N-H group and a carbonyl oxygen or pyridine nitrogen of a neighboring molecule, which dictate the crystal packing.

No published crystal structure for this compound could be found.

Chromatographic Techniques, including Chiral High-Performance Liquid Chromatography (HPLC), for Purity and Enantiomeric Excess Assessment.

Chromatographic methods are essential for assessing the purity of a compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC would be the standard method to determine the chemical purity of a sample of this compound. A single sharp peak under various conditions would indicate a high degree of purity.

Chiral HPLC: Since the molecule contains a stereocenter at the second carbon of the propanoate chain, it exists as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase, would be necessary to separate these enantiomers. This analysis is critical for determining the enantiomeric excess (ee) of a sample, which is a measure of its optical purity.

Specific retention times, mobile phases, and the type of chiral column used would be determined experimentally, and this information is not currently available in the literature.

Computational Chemistry and Theoretical Investigations of Methyl 2 Acetamido 3 3 Pyridyl Propanoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of Methyl 2-Acetamido-3-(3-pyridyl)propanoate. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.net

A key aspect of these calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ijcce.ac.ir For a molecule like this compound, the HOMO is likely to be localized on the electron-rich pyridine (B92270) ring and the acetamido group, while the LUMO may be distributed over the pyridine ring and the carbonyl group of the ester.

These calculations also allow for the prediction of various electronic and reactivity descriptors, which are summarized in the table below.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences interactions with electrophiles and potential for oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influences interactions with nucleophiles and potential for reduction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Related to the HOMO energy; important for understanding charge transfer processes. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Related to the LUMO energy; relevant for redox reactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface; identifies regions of positive and negative potential. | Predicts sites for nucleophilic and electrophilic attack; the nitrogen of the pyridine ring and the carbonyl oxygen are expected to be regions of negative potential. |

Furthermore, DFT calculations can be used to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR data. nih.gov

Molecular Modeling and Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of this compound. nih.gov

Conformational analysis typically begins with a systematic search of the potential energy surface to identify low-energy conformers. This can be achieved by rotating the rotatable bonds in the molecule, such as the C-C bonds in the side chain and the C-N bond of the amide group. The relative energies of the resulting conformers can be calculated using molecular mechanics force fields (e.g., AMBER, CHARMM). These calculations help in identifying the most stable conformations in the gas phase or in different solvent environments. rsc.orgresearchgate.net For N-acetylated amino acid derivatives, the conformation is often characterized by the dihedral angles (phi, psi) of the backbone. researchgate.net

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. fernandomorenoherrero.com By simulating the motion of the atoms over a period of nanoseconds or longer, MD can reveal the accessible conformations and the transitions between them. plos.org These simulations can be performed in a vacuum or, more realistically, in a solvent box (e.g., water) to mimic physiological conditions. Analysis of the MD trajectory can provide information on the flexibility of different parts of the molecule, the stability of intramolecular hydrogen bonds, and the average conformation.

| Parameter | Description | Relevance for this compound |

| Dihedral Angles (φ, ψ) | Define the conformation of the molecular backbone. | Determines the overall shape of the molecule and its ability to fit into a binding site. |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Helps to identify stable conformers and the energy barriers between them. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to assess the stability of the molecule's conformation during an MD simulation. |

| Intramolecular Hydrogen Bonds | Non-covalent bonds within the molecule. | Can significantly influence the conformational preferences and stability. |

In Silico Studies of Molecular Interactions and Docking Simulations for Ligand-Target Prediction

To explore the potential biological activity of this compound, in silico methods like molecular docking are widely used. hilarispublisher.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This information is crucial for identifying potential protein targets and for understanding the molecular basis of ligand-protein interactions. orientjchem.org

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and a scoring function is used to evaluate the quality of the fit and the strength of the interaction. hilarispublisher.com The results of a docking study are typically presented as a binding energy or a docking score, with lower values indicating a more favorable interaction. orientjchem.org

For this compound, the pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the binding site. hilarispublisher.com The acetamido group and the ester carbonyl can act as hydrogen bond acceptors, while the N-H group of the amide can be a hydrogen bond donor. These interactions are key determinants of binding specificity and affinity.

Below is a hypothetical table of docking results for this compound against several classes of enzymes, illustrating the type of data generated from such studies.

| Target Protein (PDB ID) | Protein Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 (e.g., 3LN1) | Oxidoreductase | -7.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, π-π stacking |

| Acetylcholinesterase (e.g., 4EY7) | Hydrolase | -8.2 | Trp86, Tyr337, Phe338 | π-π stacking, cation-π interaction |

| Aurora A Kinase (e.g., 3SZ1) | Kinase | -6.9 | Leu263, Tyr212, Ala213 | Hydrogen bond, hydrophobic interactions |

Prediction of Fundamental Molecular Properties Relevant to Synthetic Design

Computational methods are increasingly used to predict fundamental molecular properties that are critical for the design and optimization of synthetic routes and for assessing the drug-likeness of a compound. mdpi.comauctoresonline.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with biological activity or physicochemical properties. kg.ac.rsresearchgate.netnih.govresearchgate.net

For this compound, computational tools can predict a range of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. tandfonline.comwjpls.orgnih.govtandfonline.com These predictions help in the early stages of drug discovery to identify potential liabilities and to guide the design of analogs with improved pharmacokinetic profiles.

| Property | Description | Predicted Value for this compound | Importance in Synthetic Design |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | Moderately lipophilic | Influences solubility, absorption, and membrane permeability. |

| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water. | Moderate | Crucial for formulation and bioavailability. |

| Molecular Weight | The sum of the atomic weights of the atoms in the molecule. | ~222 g/mol | Affects diffusion and transport properties. |

| Polar Surface Area (PSA) | The sum of the surface areas of polar atoms in the molecule. | Moderate | Correlates with membrane permeability. |

| Number of Rotatable Bonds | The number of bonds that allow free rotation. | High | Influences conformational flexibility and binding entropy. |

These in silico predictions can guide synthetic chemists in modifying the structure of this compound to optimize its properties. For example, if the predicted lipophilicity is too high, modifications can be made to introduce more polar groups.

Mechanistic Insights from Computational Simulations of Chemical Reactions

Computational simulations, particularly using DFT, can provide profound insights into the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.org

For this compound, a key reaction of interest is the hydrolysis of the methyl ester to the corresponding carboxylic acid. nih.gov Computational studies can elucidate the mechanism of this reaction under acidic or basic conditions. researchgate.net For example, in an acid-catalyzed hydrolysis, the calculations would model the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule, and subsequent proton transfers to yield the carboxylic acid and methanol (B129727). rsc.org

The table below outlines the key steps in a hypothetical acid-catalyzed hydrolysis of this compound that could be investigated computationally.

| Reaction Step | Description | Key Computational Insights |

| Protonation | Protonation of the carbonyl oxygen of the ester. | Geometry and stability of the protonated intermediate. |

| Nucleophilic Attack | Attack of a water molecule on the carbonyl carbon. | Structure and energy of the transition state for this step. |

| Tetrahedral Intermediate Formation | Formation of a tetrahedral intermediate. | Stability and lifetime of the intermediate. |

| Proton Transfer | Transfer of a proton from the attacking water to the methoxy (B1213986) group. | Energy barriers for intramolecular and solvent-assisted proton transfers. |

| C-O Bond Cleavage | Cleavage of the bond between the carbonyl carbon and the methoxy oxygen. | Activation energy for the rate-determining step. |

| Product Formation | Formation of the carboxylic acid and methanol. | Overall reaction energy and thermodynamics. |

By comparing the activation energies of different possible pathways, computational chemistry can predict the most likely mechanism for the reaction. nih.govresearchgate.net This information is invaluable for optimizing reaction conditions in a laboratory setting.

Exploration of Biochemical and Biomimetic Research Applications for Methyl 2 Acetamido 3 3 Pyridyl Propanoate Analogues

Design and Synthesis of Enzyme Substrate Mimics and Inhibitors

The design and synthesis of enzyme substrate mimics and inhibitors are critical areas where analogues of Methyl 2-Acetamido-3-(3-pyridyl)propanoate find application. The core structure of these compounds can be systematically modified to probe the binding requirements of enzyme active sites and to develop potent and selective inhibitors.

For instance, acetamido derivatives have been investigated as inhibitors of DNA Polymerase Theta (Polθ), an enzyme implicated in cancer. justia.com The synthesis of various acetamido compounds allows for the exploration of structure-activity relationships, where modifications to the aromatic and acetamido portions of the molecule can lead to enhanced inhibitory activity. justia.com Similarly, isatin-based compounds, which contain an acetamido-like moiety, have been reported to inhibit enzymes like caspase-3 and caspase-7. nih.gov

The pyridine (B92270) ring in these analogues is also a key feature for molecular recognition. In the context of PRMT5, an enzyme involved in epigenetic regulation, pyridine-containing isomers have been shown to be potent inhibitors. biorxiv.org The strategic placement of the nitrogen atom within the pyridine ring and other substitutions can significantly impact both the potency and solubility of the inhibitor. biorxiv.org

The synthesis of these analogues often involves standard peptide coupling reactions or the alkylation of amines to introduce the acetamido group, followed by modifications to the pyridyl ring or the ester functionality. The goal is to create molecules that can fit into the active site of a target enzyme, mimicking the natural substrate but with features that prevent the catalytic reaction from completing, thus leading to inhibition.

Table 1: Examples of this compound Analogues and Their Target Enzymes

| Compound Analogue Class | Target Enzyme(s) | Key Structural Features for Inhibition |

| Acetamido derivatives | DNA Polymerase Theta (Polθ) | Acetamido group for hydrogen bonding and interaction with the enzyme's polymerase domain. justia.com |

| Isatin derivatives | Caspase-3, Caspase-7 | The isatin scaffold with its keto and amide groups interacts with the active site. nih.gov |

| Pyridine isomers | Protein Arginine Methyltransferase 5 (PRMT5) | The pyridine ring contributes to binding, with isomers showing differential potency and solubility. biorxiv.org |

| Mercaptocarboxylates | Metallo-β-lactamases (MBLs) | Thiol and carboxylate groups that can chelate metal ions in the active site. ed.ac.uk |

Investigation as Molecular Probes in Biochemical Pathways and Systems

Analogues of this compound can be designed as molecular probes to investigate biochemical pathways. By incorporating reporter groups such as fluorescent labels or radioactive isotopes, these molecules can be used to track the location and activity of enzymes and other proteins within cells and tissues.

For example, fluorescently labeled acetamido derivatives can be used in assays to monitor the activity of enzymes like DNA Polymerase Theta. justia.com The binding of the labeled probe to the enzyme can be detected by changes in fluorescence, providing a real-time readout of enzyme activity and inhibition. justia.com

These probes are instrumental in high-throughput screening campaigns to identify new enzyme inhibitors. They can also be used in cellular imaging studies to visualize the subcellular localization of their target proteins, providing insights into their biological functions. The design of such probes requires a careful balance between maintaining the binding affinity of the core molecule for its target and incorporating a reporter group that does not sterically hinder this interaction.

Studies on Molecular Interactions at the Enzyme Active Site Level and Binding Affinities

Understanding the precise molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. Analogues of this compound serve as valuable tools for these studies. Techniques such as X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structure of the inhibitor-enzyme complex, revealing key binding interactions.

For example, crystallographic studies of PRMT5 in complex with a pyridine-containing inhibitor revealed the specific interactions between the compound and the enzyme's active site. biorxiv.org These studies can show how the acetamido group forms hydrogen bonds with backbone atoms of the enzyme and how the pyridine ring fits into a hydrophobic pocket.

Saturation Transfer Difference (STD) NMR is another powerful technique used to map the binding epitope of a ligand. By observing which protons on the inhibitor receive saturation transfer from the protein, researchers can determine the parts of the molecule that are in close contact with the enzyme surface. uclouvain.be This information is invaluable for understanding the structure-activity relationships and for designing more potent inhibitors.

Binding affinities are typically quantified by measuring the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the inhibitor's potency and are essential for comparing the efficacy of different analogues.

Table 2: Techniques for Studying Molecular Interactions and Binding Affinities

| Technique | Information Obtained | Example Application |

| X-ray Crystallography | High-resolution 3D structure of the enzyme-inhibitor complex. | Determining the binding mode of pyridine-containing inhibitors to PRMT5. biorxiv.org |

| NMR Spectroscopy (e.g., STD-NMR) | Identification of the parts of the inhibitor that interact with the enzyme. | Mapping the binding epitopes of inhibitors to Tryptophan 2,3-dioxygenase. uclouvain.be |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (Ki, enthalpy, entropy). | Quantifying the binding affinity of inhibitors to their target enzymes. |

| Fluorescence Polarization (FP) Assay | Measurement of binding affinity and kinetics. | Monitoring the time-dependent inhibition of PRMT5 by covalent inhibitors. biorxiv.org |

Contribution to the Fundamental Understanding of Biological Recognition Mechanisms

For instance, the acetamido group is a classic example of a hydrogen bond donor and acceptor, and its interaction with catalytic residues in an enzyme active site is a recurring theme in enzyme inhibition. The pyridine ring, as an aromatic heterocycle, can participate in various interactions, including hydrophobic interactions and cation-π interactions, depending on the nature of the active site.

By systematically varying the structure of these analogues and correlating these changes with their biological activity, researchers can build models that explain and predict the principles of molecular recognition. This knowledge is not only crucial for the development of new drugs but also for advancing our understanding of how biological systems function at the molecular level. The study of how different pyridine isomers bind to PRMT5, for example, highlights the subtle energetic differences that can arise from small changes in molecular geometry, providing deep insights into the specificity of protein-ligand interactions. biorxiv.org

Q & A

Q. What are the recommended synthetic routes for Methyl 2-acetamido-3-(3-pyridyl)propanoate?

The compound can be synthesized via asymmetric hydrogenation of dehydroamino acid derivatives. For example, enantioselective hydrogenation using chiral catalysts (e.g., Rhodium with phosphine ligands) achieves high enantiomeric excess (e.e.), as demonstrated in structurally similar analogs like (S)-methyl 2-acetamido-3-(3’,4’,5’-trimethylphenyl)propanoate (99% e.e.) . Key steps include protecting the pyridyl group during synthesis to avoid side reactions and using mild reducing conditions to preserve stereochemistry.

Q. How can chiral purity be validated for this compound?

Chiral HPLC with columns such as CHIRALPAK-IA and mobile phases like heptane/isopropanol (95:5) is effective. Retention times (e.g., tR(S) = 10 min, tR(R) = 12 min) help distinguish enantiomers . Confirmatory methods include polarimetry and circular dichroism (CD) spectroscopy.

Q. What analytical techniques are critical for structural confirmation?

Single-crystal X-ray diffraction provides unambiguous structural data, as shown for analogs like methyl 2-acetamido-2-(1-acetyl-3-hydroxy-2-oxoindolin-3-yl)propanoate (R factor = 0.045) . Complementary techniques:

- NMR : Assign peaks using <sup>1</sup>H-<sup>13</sup>C HSQC and HMBC for connectivity (e.g., pyridyl protons at δ ~8.5–7.5 ppm) .

- HRMS : Exact mass verification (e.g., C11H14N2O3 requires m/z 227.116 for [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. How do reaction conditions impact enantioselectivity in asymmetric hydrogenation?

Enantioselectivity depends on steric and electronic effects of substituents. For instance, electron-rich aryl groups (e.g., trimethylphenyl) achieve near-perfect e.e. (99%), while electron-poor groups (e.g., difluorophenyl) require optimized catalysts (e.g., Ru-BINAP) to reach 97% e.e. . Contradictions in data may arise from solvent polarity, pressure, or catalyst loading, necessitating DOE (Design of Experiments) approaches.

Q. What strategies mitigate side reactions during functional group modifications?

- Pyridyl Group Sensitivity : Avoid strong acids/bases; use orthogonal protecting groups (e.g., Boc for amines).

- Ester Hydrolysis : Employ enzymatic methods (e.g., lipases) for regioselective hydrolysis without racemization .

- Case Study : Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate was coupled with allyloxy derivatives using Mitsunobu conditions (DIAD, PPh3) to preserve stereochemistry .

Q. How can structure-activity relationships (SAR) be explored for pyridyl derivatives?

- Analog Synthesis : Replace the 3-pyridyl group with bioisosteres (e.g., imidazol-4-yl, triazol-3-yl) .

- Biological Assays : Test analogs against receptor targets (e.g., somatostatin receptors) using radioligand binding assays .

- Data Analysis : Compare IC50 values and correlate with substituent electronic profiles (Hammett σ constants).

Data Contradiction Analysis

Q. Why do enantioselectivity outcomes vary between similar substrates?

Discrepancies arise from substrate-catalyst mismatches. For example:

- Steric Effects : Bulky substituents (e.g., trimethylphenyl) enhance stereochemical control via van der Waals interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., -F) reduce catalyst-substrate affinity, lowering e.e. .

- Resolution : Use computational modeling (DFT) to predict transition-state geometries and guide catalyst selection.

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Asymmetric Hydrogenation

| Substrate | Catalyst | Solvent | Pressure (bar) | e.e. (%) | Reference |

|---|---|---|---|---|---|

| 3’,4’,5’-Trimethylphenyl | Rh-(R)-BINAP | MeOH | 10 | 99 | |

| 3’,5’-Difluorophenyl | Ru-(S)-Segphos | EtOAc | 50 | 97 |

Q. Table 2. Key NMR Assignments for this compound

| Proton/Group | δ (ppm) | Multiplicity | Correlation (HMBC) |

|---|---|---|---|

| Pyridyl C-H | 8.5–7.5 | m | C=O (amide), C-3 (propanoate) |

| Acetamido CH3 | 2.05 | s | N-Acetyl carbonyl |

| Methoxy (-OCH3) | 3.70 | s | Ester carbonyl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.